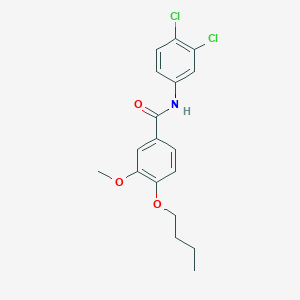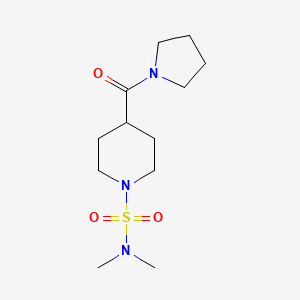![molecular formula C10H14N4OS B4847231 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B4847231.png)
2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide
Übersicht
Beschreibung
2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide, also known as ECTH, is a chemical compound that has been widely studied for its potential applications in scientific research. ECTH is a hydrazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide involves the inhibition of the enzyme xanthine oxidase, which is involved in the production of ROS. By inhibiting xanthine oxidase, 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide reduces the production of ROS, thereby protecting cells and tissues from oxidative damage.
Biochemical and Physiological Effects:
2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit ROS production, 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide has also been shown to have anti-tumor effects, and may have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide for lab experiments is its ability to selectively inhibit xanthine oxidase, without affecting other enzymes or processes. This makes it a valuable tool for investigating the role of ROS in various biological processes. However, one limitation of 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide is that it can be toxic at high concentrations, and care must be taken to ensure that it is used safely in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide. One area of research that has received a lot of attention in recent years involves the use of 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide as a tool for investigating the role of ROS in aging and age-related diseases. Another area of research involves the development of new 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide derivatives with improved potency and selectivity. Finally, 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide may have potential applications in the development of new therapies for a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide as a tool for investigating the role of reactive oxygen species (ROS) in various biological processes. ROS are highly reactive molecules that can cause damage to cells and tissues, and have been implicated in a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide has been shown to inhibit the production of ROS, making it a valuable tool for investigating the role of ROS in disease processes.
Eigenschaften
IUPAC Name |
1-(ethylcarbamothioylamino)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-2-11-10(16)14-13-9(15)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,14,16)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCUQNYEBJGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(4-chlorobenzyl)oxy]phenyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4847154.png)
![methyl 3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4847155.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4847161.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4847169.png)
![N-(4-fluorophenyl)-2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4847182.png)
![4-[(5-bromo-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4847196.png)
![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4847202.png)
![methyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4847204.png)

![6-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4847219.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4847241.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4847244.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4847247.png)